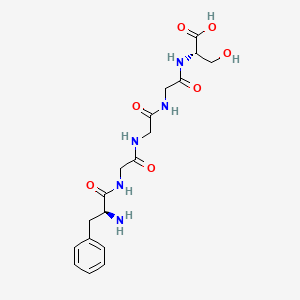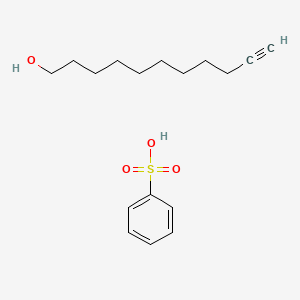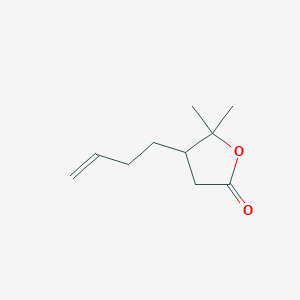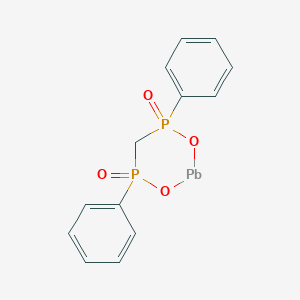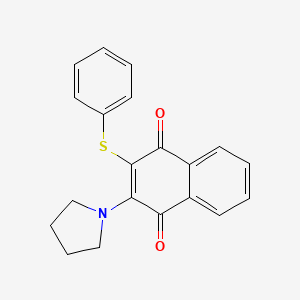![molecular formula C17H11NOS B14231045 S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate CAS No. 825615-30-3](/img/structure/B14231045.png)
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate: is a chemical compound with the molecular formula C17H11NOS and a molecular weight of 277.34 g/mol This compound is known for its unique structural features, which include an isocyanophenyl group and an ethanethioate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-isocyanophenylacetylene and 4-bromophenyl ethanethioate.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction between 4-isocyanophenylacetylene and 4-bromophenyl ethanethioate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate has a wide range of applications in scientific research :
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Sensors: It is employed in the fabrication of chemical sensors, particularly in surface-enhanced Raman scattering (SERS) applications, where it serves as an orthogonal reporter.
Biological Research: The compound is investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mécanisme D'action
The mechanism by which S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate exerts its effects is primarily related to its ability to interact with specific molecular targets . The isocyanophenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate can be compared with other similar compounds, such as :
S-{4-[(4-Cyanophenyl)ethynyl]phenyl} ethanethioate: This compound has a cyano group instead of an isocyanophenyl group, which can lead to different reactivity and applications.
S-{4-[(4-Methoxyphenyl)ethynyl]phenyl} ethanethioate: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
S-{4-[(4-Nitrophenyl)ethynyl]phenyl} ethanethioate: The nitro group can introduce additional reactivity, making this compound useful in different chemical transformations.
Propriétés
Numéro CAS |
825615-30-3 |
|---|---|
Formule moléculaire |
C17H11NOS |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
S-[4-[2-(4-isocyanophenyl)ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C17H11NOS/c1-13(19)20-17-11-7-15(8-12-17)4-3-14-5-9-16(18-2)10-6-14/h5-12H,1H3 |
Clé InChI |
AQYUDTGHMLZFMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


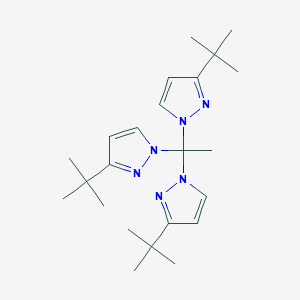

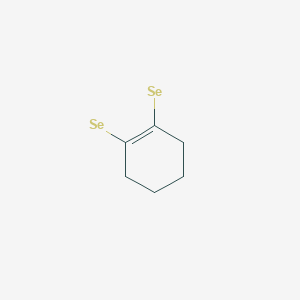
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
